L-Sulforaphane

Descripción general

Descripción

El sulforafano es un compuesto de isotiocianato rico en azufre que se encuentra en las verduras crucíferas como el brócoli, las coles de Bruselas y la col . Se deriva de un compuesto precursor llamado glucorafanina, que se convierte en sulforafano mediante la acción de la enzima mirosinasa cuando el tejido vegetal se daña . El sulforafano ha ganado una atención significativa debido a sus posibles beneficios para la salud, particularmente sus propiedades anticancerígenas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El sulforafano se puede sintetizar mediante la hidrólisis de la glucorafanina por la enzima mirosinasa . Este proceso implica la ruptura del enlace tioglucósido en la glucorafanina para producir d-glucosa y un tiohidroximato-O-sulfinato inestable, que se reorganiza para formar sulforafano en condiciones de pH neutro .

Métodos de producción industrial: La producción industrial de sulforafano a menudo implica el uso de células de levadura que expresan mirosinasa para hidrolizar la glucorafanina extraída de las semillas de brócoli . Este método es eficiente y permite la reutilización del catalizador de células completas de levadura múltiples veces, manteniendo altos rendimientos de sulforafano .

Análisis De Reacciones Químicas

Tipos de reacciones: El sulforafano experimenta varias reacciones químicas, que incluyen:

Oxidación: El sulforafano se puede oxidar para formar sulfona de sulforafano.

Reducción: La reducción del sulforafano puede conducir a la formación de tiol de sulforafano.

Sustitución: El sulforafano puede participar en reacciones de sustitución nucleofílica debido a la presencia del grupo isotiocianato.

Reactivos y condiciones comunes:

Oxidación: Peróxido de hidrógeno u otros agentes oxidantes.

Reducción: Agentes reductores como el borohidruro de sodio.

Sustitución: Nucleófilos como aminas o tioles.

Productos principales:

Oxidación: Sulfona de sulforafano.

Reducción: Tiol de sulforafano.

Sustitución: Varios isotiocianatos sustituidos.

Aplicaciones Científicas De Investigación

Cancer Prevention and Treatment

L-Sulforaphane exhibits potent anticancer properties through various mechanisms:

- Inhibition of Cancer Cell Proliferation : Research has demonstrated that this compound can induce cell cycle arrest and apoptosis in several cancer cell lines, including breast (MCF-7, MDA-MB-231) and prostate (LnCap) cancers. For instance, it was found to decrease tumor growth by 45% in mouse xenografts while promoting senescence and upregulating cell cycle inhibitors like p21 and p27 .

- Epigenetic Modulation : this compound influences epigenetic pathways by inhibiting DNA methyltransferases (DNMT1 and DNMT3B), leading to the re-expression of tumor suppressor genes. This mechanism was particularly noted in prostate cancer cells where the restoration of Cyclin D2 expression was linked to antiproliferative effects .

- Antioxidant Activity : The compound activates the Nrf2 pathway, enhancing the expression of antioxidant enzymes that protect cells from oxidative stress, a common factor in cancer progression. This action also reduces inflammatory markers such as TNF-α and IL-1β .

Table 1: Summary of Anticancer Mechanisms of this compound

| Mechanism | Description |

|---|---|

| Cell Cycle Arrest | Induces G1 phase arrest in cancer cells |

| Apoptosis | Triggers programmed cell death through various pathways |

| Epigenetic Regulation | Inhibits DNA methyltransferases, restoring tumor suppressor gene expression |

| Antioxidant Activity | Activates Nrf2 pathway, increasing antioxidant enzyme levels |

| Inhibition of Invasion | Reduces migration and invasion capabilities in cancer cells |

Immunomodulatory Effects

This compound has been shown to modulate immune responses:

- Enhancement of Dendritic Cell Function : Studies indicate that this compound can promote the differentiation of monocytes into dendritic cells, which are crucial for initiating immune responses. It significantly increases the proportion of HLA-DR+ dendritic cells while reducing CD14+ monocytes .

- Reduction of Pro-inflammatory Cytokines : The compound has been observed to lower levels of various cytokines and chemokines in immune cells, suggesting its potential as an anti-inflammatory agent .

Table 2: Immunomodulatory Effects of this compound

| Effect | Description |

|---|---|

| Dendritic Cell Differentiation | Promotes maturation of monocyte-derived dendritic cells |

| Cytokine Reduction | Lowers levels of pro-inflammatory cytokines |

| Immune Cell Phenotype Changes | Alters the distribution and activation state of immune cells |

Neuroprotective Properties

Emerging research highlights the potential neuroprotective effects of this compound:

- Protection Against Oxidative Stress : By activating the Nrf2 pathway, this compound helps protect neuronal cells from oxidative damage, which is critical in neurodegenerative diseases .

- Potential Benefits in Autism Spectrum Disorder : Recent studies suggest that this compound may alleviate symptoms associated with autism spectrum disorder by modulating inflammatory responses and oxidative stress .

Table 3: Neuroprotective Applications of this compound

| Application | Description |

|---|---|

| Oxidative Stress Protection | Shields neurons from oxidative damage |

| Autism Spectrum Disorder | May improve behavioral symptoms through modulation |

Case Studies

- Breast Cancer Study : A clinical trial involving women with abnormal mammograms showed that increased intake of cruciferous vegetables correlated with reduced Ki-67 protein expression in breast tissue, suggesting a potential role for this compound in breast cancer prevention .

- Prostate Cancer Research : Another study focused on prostate cancer patients revealed that dietary intake of cruciferous vegetables was inversely associated with tumor progression markers, supporting the hypothesis that this compound contributes to cancer chemoprevention through dietary means .

Mecanismo De Acción

El sulforafano ejerce sus efectos a través de múltiples mecanismos:

Desintoxicación: Induce enzimas de desintoxicación de fase II, como la glutatión S-transferasa, que ayudan en la desintoxicación de carcinógenos.

Actividad antioxidante: Activa la vía del factor 2 relacionado con el factor eritroide nuclear 2 (Nrf2), lo que lleva a la expresión de enzimas antioxidantes.

Arresto del ciclo celular: Inhibe la proliferación celular al detener el ciclo celular en las fases G2 / M y G1.

Inducción de apoptosis: Promueve la apoptosis en las células cancerosas a través de la activación de caspasas y la vía mitocondrial.

Comparación Con Compuestos Similares

El sulforafano es único entre los isotiocianatos debido a sus potentes actividades biológicas. Los compuestos similares incluyen:

Isotiocianato de fenetilo: Se encuentra en el berro, conocido por sus propiedades anticancerígenas.

Isotiocianato de alilo: Se encuentra en la mostaza y el rábano picante, conocido por sus propiedades antimicrobianas.

Isotiocianato de bencilo: Se encuentra en las semillas de papaya, conocido por sus propiedades anticancerígenas y antimicrobianas.

El sulforafano destaca por su fuerte capacidad para inducir enzimas de desintoxicación de fase II y su amplia gama de beneficios para la salud .

Actividad Biológica

L-Sulforaphane (SFN) is a bioactive compound predominantly found in cruciferous vegetables, particularly in broccoli and its sprouts. It is recognized for its diverse biological activities, including anticancer, anti-inflammatory, and antioxidant properties. This article synthesizes recent research findings, case studies, and data tables to elucidate the biological activity of this compound.

This compound exerts its biological effects through several mechanisms:

- Nrf2 Activation : SFN activates the Nrf2 pathway, enhancing the expression of antioxidant genes and phase II detoxifying enzymes. This mechanism is crucial for cellular defense against oxidative stress and inflammation .

- Anticancer Properties : SFN has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines. It inhibits cancer stem cells and reduces tumor growth in animal models .

- Anti-inflammatory Effects : Research indicates that SFN can downregulate pro-inflammatory cytokines such as IL-6 and TNF-α, contributing to its anti-inflammatory properties .

Table 1: Summary of Biological Activities of this compound

1. Anticancer Efficacy in Breast Cancer

In a study involving triple-negative breast cancer models, this compound was administered at a dosage of 50 mg/kg. The results indicated a significant reduction in tumor growth and a decrease in aldehyde dehydrogenase-positive cancer stem cells by over 50% after treatment . This study highlights SFN's potential as an adjunct therapy in breast cancer treatment.

2. Inflammation Reduction in HIV Patients

A randomized controlled trial evaluated the effects of 40 mg of this compound daily for 12 weeks on inflammatory markers in virally suppressed HIV patients. The intervention group exhibited a 40% reduction in C-reactive protein (CRP) levels compared to a placebo group, suggesting SFN's role in modulating chronic inflammation associated with HIV .

Research Findings

Recent studies have further elucidated the multifaceted roles of this compound:

- Antiviral Activity : SFN has demonstrated efficacy against SARS-CoV-2 by inhibiting viral replication and modulating immune responses in infected cells .

- Metabolic Effects : In animal models, SFN administration has been linked to improved lipid profiles and reduced fat mass, indicating potential benefits for metabolic health .

Propiedades

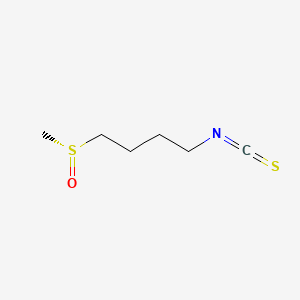

IUPAC Name |

1-isothiocyanato-4-methylsulfinylbutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NOS2/c1-10(8)5-3-2-4-7-6-9/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUVMJBTUFCVSAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)CCCCN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8036732 | |

| Record name | Sulforaphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8036732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Sulforaphane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005792 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4478-93-7 | |

| Record name | Sulforaphane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4478-93-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulforaphane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004478937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | sulforaphane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=749790 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sulforaphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8036732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-Sulforaphane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFORAPHANE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41684WL1GL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sulforaphane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005792 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.